molecular formula C9H11NO4 B13946820 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid

4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid

Cat. No.: B13946820
M. Wt: 197.19 g/mol
InChI Key: MGVHGUCWAUPYAE-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxymethyl group at the 2nd position, and a methyl group at the 6th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the cyclization of tricarbonyl compounds using transition metal complexes. This method allows for the straightforward access to the desired compound through the formation of the pyrone ring . Another approach involves the use of alkyne cyclizations, which also facilitate the construction of the nicotinic acid ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The methoxymethyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound, which can be further utilized in various applications.

Scientific Research Applications

4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can form hydrogen bonds with target proteins, influencing their activity. The methoxymethyl group at the 2nd position can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid include other nicotinic acid derivatives, such as:

  • 4-Hydroxy-2-methyl-6-nicotinic acid
  • 4-Hydroxy-2-(ethoxymethyl)-6-methylnicotinic acid
  • 4-Hydroxy-2-(methoxymethyl)-6-ethyl nicotinic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group at the 2nd position and the methyl group at the 6th position enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-5-3-7(11)8(9(12)13)6(10-5)4-14-2/h3H,4H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

MGVHGUCWAUPYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1)COC)C(=O)O

Origin of Product

United States

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